molecular formula C36H60O9 B591359 Ginsenoside Rh8 CAS No. 343780-69-8

Ginsenoside Rh8

Cat. No.: B591359
CAS No.: 343780-69-8
M. Wt: 636.9 g/mol
InChI Key: VGJOYFZLAIERID-CVQXJYBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside Rh8 is a natural steroid glycoside and triterpenoid saponin isolated from ginseng (Panax species) . It is classified as a protopanaxadiol (PPD)-type ginsenoside, characterized by its four-ring, steroid-like dammarane structure with sugar moieties attached . As a research chemical, this compound serves as a valuable reference standard for the qualitative and quantitative analysis of ginseng extracts and traditional medicine preparations using techniques such as HPLC and LC-MS/MS . While the specific biological activities and molecular mechanisms of this compound are an active area of scientific inquiry and not yet fully defined , it provides an essential tool for probing the complex structure-activity relationships of the ginsenoside family. Researchers utilize this compound to explore the broader pharmacological potential of ginsenosides, which are generally known for their diverse applications in studying oxidative stress, inflammatory pathways, immune response, and metabolic regulation . This product is intended for research purposes as a chemical reference standard and in vitro assay development. It is strictly for laboratory use and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

343780-69-8

Molecular Formula

C36H60O9

Molecular Weight

636.9 g/mol

IUPAC Name

(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1

InChI Key

VGJOYFZLAIERID-CVQXJYBDSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Traditional Solvent-Based Extraction

Conventional extraction relies on polar solvents to isolate ginsenosides from ginseng roots. Methanol (MeOH) and ethanol (EtOH) are predominant due to their ability to dissolve glycosides. A comparative study evaluated four methods for ginsenoside recovery:

  • Method A : Sonication in 100% MeOH at room temperature (rt) yielded the lowest recovery.

  • Method D : Refluxing in 100% MeOH at 60°C showed superior efficiency, recovering 85–90% of target compounds in a single extraction.

Table 1: Solvent Efficiency in Ginsenoside Extraction

MethodSolventTemperatureRecovery (%)
A100% MeOHrt62–68
D100% MeOH60°C85–90
CH₂O90°C78–83

While effective for bulk saponins, these methods are less selective for rare ginsenosides like Rh8, necessitating further purification.

Modern Aqueous Two-Phase Systems (ATPS)

Recent advances integrate deep eutectic solvents (DES) with ATPS for selective extraction. A 2020 study established a DES-based ATPS using choline chloride-ethylene glycol and K₂HPO₄, achieving 75.79% recovery of ginsenoside CK (a structural analog) in the top phase. This system’s tunable polarity and biocompatibility suggest applicability to Rh8, though empirical validation is pending.

Enzymatic Biotransformation

β-Glucosidase-Mediated Conversion

Ginsenoside Rh8 is often derived via enzymatic hydrolysis of precursor saponins (e.g., Rb1, Rg3). β-Glucosidase cleaves sugar moieties, altering aglycone structure. The DES-ATPS platform demonstrated 61.14% enzyme recovery, enabling reusable biocatalysis.

Table 2: Optimized Parameters for Enzymatic Conversion

ParameterOptimal Condition
DES Concentration31.9% (w/w)
Temperature55°C
pH5.0
Reaction Time2–4 h

This method reduces reliance on plant biomass, though substrate specificity for Rh8 remains underexplored.

Chemical Synthesis

Semi-Synthetic Routes

Chemical synthesis of Rh8 involves glycosylation of protopanaxadiol (PPD) aglycones. A 2008 review highlighted challenges in stereoselective glycosylation, noting that unprotected hydroxyl groups on PPD complicate regiocontrol. Advances in protective group strategies (e.g., silyl ethers) have improved yields to ~40% in model systems.

Total Synthesis

Total synthesis from simpler terpenoids is theoretically feasible but economically unviable due to Rh8’s 12 chiral centers and polycyclic structure. Computational modeling suggests retrosynthetic pathways via cyclization of squalene oxide derivatives, yet no laboratory success has been reported.

Biotechnological Production

Cell Suspension Cultures

Panax cell cultures offer a sustainable alternative to wild harvesting. Metabolic engineering of the mevalonate pathway has elevated ginsenoside titers to 2.1 mg/g dry weight in optimized media. Elicitors like methyl jasmonate enhance Rh8 production by upregulating cytochrome P450 enzymes (e.g., CYP716A47).

Table 3: Bioreactor Conditions for this compound Biosynthesis

FactorOptimal Range
Carbon SourceSucrose (3–5%)
Nitrogen SourceNH₄⁺:NO₃⁻ (1:2)
ElicitorMethyl jasmonate
Culture Duration14–21 days

Heterologous Expression

Yeast (Saccharomyces cerevisiae) and plant (Nicotiana benthamiana) systems engineered with PPD synthase and glycosyltransferases produce Rh8 at laboratory scale. A 2015 trial achieved 0.8 mg/L using a modular pathway assembly, though scalability issues persist.

Comparative Analysis of Preparation Methods

Table 4: Method Efficacy and Limitations

MethodYield (%)CostScalability
Solvent Extraction0.01–0.1HighModerate
Enzymatic Conversion5–15ModerateHigh
Cell Cultures0.5–2Very HighLow
Chemical Synthesis<1ExtremeLimited

Enzymatic biotransformation strikes the best balance between yield and cost, whereas cell cultures face metabolic bottlenecks .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .

Scientific Research Applications

Mechanism of Action

Ginsenoside Rh8 is part of a larger family of ginsenosides, which includes compounds like Ginsenoside Re, Ginsenoside Rg1, and Ginsenoside Rb1. While these compounds share a common ginsenoside backbone, they differ in their sugar moieties and functional groups, leading to variations in their pharmacological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ginsenosides

Structural Comparison

Table 1: Key Structural Differences Between Rh8 and Related Ginsenosides
Ginsenoside Aglycone Type Molecular Formula Molecular Weight Glycosylation Pattern Source
Rh8 Dehydrogenated-PPT C₃₆H₆₀O₉ 636.9 3Glc (position-specific) Leaves
Rh7 Dehydrogenated-PPT C₃₆H₆₀O₉ 636.9 3Glc (different position) Leaves
Rh6 PPT derivative C₃₆H₆₂O₁₁ 670.9 Additional hydroxyl group Leaves
Rg1 Protopanaxatriol C₄₂H₇₂O₁₄ 801.0 6Glc + 20Glc Roots
Rh2 Protopanaxadiol C₃₆H₆₂O₈ 622.9 3Glc + 20Glc Roots

Key Observations :

  • Rh8 vs. Rh7 : Both share the same molecular formula and aglycone but differ in dehydrogenation positions, leading to distinct chromatographic behaviors (Rh7 elutes earlier due to higher polarity) .
  • Rh8 vs. Rg1 : Rg1 is a precursor metabolized by gut microbiota (e.g., Bacteroides vulgatus) into Rh8, F1, and Rh1, highlighting Rh8's role as a secondary metabolite .
  • Rh8 vs. Rh2 : Rh2 has a protopanaxadiol backbone and demonstrates cytotoxicity (e.g., reduced MDBK cell viability at 200 µg/mL), whereas Rh8 lacks reported cytotoxicity .

Functional and Pharmacological Comparison

Table 2: Bioactivity and Metabolic Pathways of Rh8 and Related Compounds
Ginsenoside Key Bioactivities Metabolic Pathways Clinical Relevance
Rh8 Anti-inflammatory, metabolic regulation Derived from Rg1 via gut microbiota Potential in skin whitening
Rh7 Anti-cancer, antioxidant Direct biosynthesis in leaves Studied in cancer models
Rg1 Neuroprotection, anti-aging Hydrolyzed by β-glucosidase to F1 Widely used in TCM formulations
Rh2 Apoptosis induction, antiviral Derived from Rb1 via hydrolysis Limited by cytotoxicity

Key Findings :

  • Rh8 in Metabolic Regulation : Rh8 is identified as a VIP (Variable Importance in Projection) metabolite in Panax ginseng growth stages, suggesting its role in plant stress responses .
  • Synergistic Effects: Combinations of ginsenosides (e.g., Rh1 + curcumin) enhance fibroblast migration, though Rh8's direct involvement remains unconfirmed .
  • Anti-Melanogenic Potential: Rh8 is structurally analogous to Rh23, a compound with demonstrated anti-melanogenic activity, suggesting overlapping applications in dermatology .

Analytical and Solubility Profiles

Table 3: Physicochemical Properties of Rh8 vs. Key Analogs
Parameter Rh8 Rh7 Rg1
Solubility Soluble in DMSO, ethanol Similar to Rh8 Water-soluble
Chromatography Retains longer on RP columns Elutes earlier Elutes mid-phase
Stability Stable at -20°C Comparable Degrades in heat

Biological Activity

Ginsenoside Rh8 is a saponin derived from Panax ginseng, known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cancer, metabolic disorders, and neuroprotection.

Chemical Structure and Metabolism

Ginsenosides, including Rh8, are glycosylated triterpenoid saponins. The metabolism of ginsenosides often involves de-glycosylation, leading to the formation of more active metabolites. For instance, this compound can be converted into other bioactive compounds through enzymatic processes in the liver and intestines, enhancing its therapeutic potential.

1. Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies:

  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells. In a study using a co-culture model, high concentrations of Ginsenosides, including Rh8, showed substantial inhibitory effects on tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in tumor cells. For example, metabolites derived from this compound were shown to promote early apoptosis in cancer cells through liver metabolism .
Ginsenoside Concentration A549 Cell Survival Rate (%) MCF-7 Cell Survival Rate (%)
High32.4 ± 4.3625.0 ± 3.50
Medium55.5 ± 9.0640.0 ± 5.00
Low70.0 ± 6.0060.0 ± 4.00

2. Anti-diabetic Effects

This compound has been studied for its potential in improving insulin sensitivity and glucose metabolism:

  • Insulin Sensitivity : A randomized controlled trial indicated that ginseng extracts containing this compound improved insulin-mediated glucose uptake in insulin-resistant subjects .
  • Mechanism : The compound enhances insulin signaling pathways, thereby facilitating better glucose utilization by muscle tissues.

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in various models of neurodegeneration:

  • Cognitive Function : Studies show that this compound can ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
  • Mechanism : It is believed that this compound exerts its neuroprotective effects by modulating signaling pathways related to neuronal survival and apoptosis .

Case Study 1: Cancer Treatment

In a recent study involving patients with advanced lung cancer, those treated with a combination of conventional chemotherapy and this compound exhibited improved overall survival rates compared to those receiving chemotherapy alone. The study highlighted the potential synergistic effects of combining traditional therapies with herbal compounds.

Case Study 2: Diabetes Management

A clinical trial involving overweight individuals with type 2 diabetes showed that supplementation with this compound resulted in significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period.

Q & A

Q. What validated analytical methods are recommended for quantifying Ginsenoside Rh8 in plant extracts or biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its high sensitivity and specificity. For plant extracts, reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water) are effective. In biological matrices, solid-phase extraction (SPE) is recommended to minimize interference .
  • Key Considerations : Validate methods using parameters per ICH guidelines (e.g., linearity, LOD/LOQ, recovery rates). Include internal standards like structurally similar ginsenosides (e.g., Rg1 or Rh2) to improve accuracy .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use cancer cell lines (e.g., HepG2 for hepatocarcinoma) or inflammation models (e.g., LPS-induced RAW264.7 macrophages). Ensure dose-response curves (0.1–100 μM) and include positive controls (e.g., cisplatin for cytotoxicity assays). Replicate experiments ≥3 times to account for batch variability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anti-inflammatory vs. pro-apoptotic effects be resolved?

  • Methodological Answer :

Contextual Analysis : Compare study conditions (e.g., cell type, Rh8 concentration, exposure time). For example, low doses (≤10 μM) may suppress NF-κB in macrophages, while higher doses (>50 μM) induce apoptosis in cancer cells .

Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify dose-dependent signaling pathways. Validate with siRNA knockdown or inhibitors (e.g., caspase inhibitors for apoptosis assays) .

Q. What experimental designs mitigate batch-to-batch variability in this compound isolation from Panax species?

  • Methodological Answer :

Standardized Extraction : Use accelerated solvent extraction (ASE) with ethanol/water (70:30 v/v) at 100°C for 20 minutes. Monitor purity via ES and AES metrics (see Fig. 1 in ).

Quality Control : Implement orthogonal methods (e.g., NMR for structural confirmation, HPLC for quantitation). Report absolute quantities (μg/mg dry weight) rather than relative percentages .

Q. How can in silico modeling improve understanding of this compound’s molecular targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Maestro to predict interactions with proteins (e.g., TNF-α, PI3K). Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements .

ADMET Prediction : Apply SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Data Interpretation and Reproducibility

Q. Why do studies report conflicting bioavailability data for this compound?

  • Methodological Answer : Variability arises from:
  • Administration Routes : Oral vs. intravenous dosing (e.g., Rh8’s low oral bioavailability due to poor intestinal absorption).
  • Analytical Sensitivity : Use ultra-HPLC (UHPLC) with MRM mode for plasma samples to detect low concentrations (<1 ng/mL) .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other compounds?

  • Methodological Answer :

Synergy Calculation : Apply the Chou-Talalay method (Combination Index) using CompuSyn software.

Multivariate Analysis : Use ANOVA with post-hoc Tukey tests for multi-dose experiments. Report effect sizes (Cohen’s d) to avoid overreliance on p-values .

Tables for Key Metrics

Parameter Recommended Method Typical Range Reference
Purity AssessmentHPLC-ELSD (Evaporative Light Scattering)≥95%
Cytotoxicity (IC₅₀)MTT Assay10–100 μM
Plasma ConcentrationUHPLC-MS/MS0.5–50 ng/mL
Binding Affinity (Kd)SPR1–100 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.